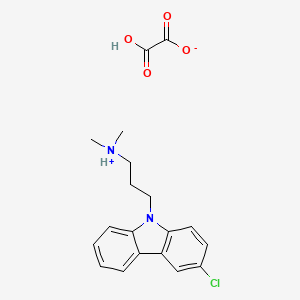

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate

Description

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate is a substituted carbazole derivative characterized by a chlorine atom at the 3-position and a 3-dimethylaminopropyl group at the 9-position, stabilized as an oxalate salt. Carbazole derivatives are renowned for their diverse biological and optoelectronic properties, including applications in pharmaceuticals, agrochemicals, and functional materials . The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the dimethylaminopropyl group improves solubility and bioavailability. The oxalate counterion further modulates physicochemical properties, such as crystallinity and stability .

Properties

CAS No. |

41734-73-0 |

|---|---|

Molecular Formula |

C19H21ClN2O4 |

Molecular Weight |

376.8 g/mol |

IUPAC Name |

3-(3-chlorocarbazol-9-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C17H19ClN2.C2H2O4/c1-19(2)10-5-11-20-16-7-4-3-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

ZBCOWAGFAVHZHK-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Carbazole at the 3-Position

The selective chlorination of carbazole at the 3-position is typically achieved using N-chlorosuccinimide (N-chlorosuccinimide) in an aprotic solvent such as dimethylformamide (DMF). The reaction is conducted under stirring at temperatures ranging from 20 to 80 °C for 2 to 8 hours to yield 3-chlorocarbazole.

| Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Chlorosuccinimide | DMF | 20–80 | 2–8 | Not specified | Selective 3-chlorination of carbazole |

N-Alkylation of 3-Chlorocarbazole with 3-Dimethylaminopropyl Group

The N-alkylation involves reaction of the 3-chlorocarbazole with 3-chloro-N,N-dimethylpropan-1-amine under basic conditions, commonly using potassium carbonate in refluxing acetonitrile or other polar aprotic solvents. The reaction is typically refluxed for 24 hours to ensure complete substitution at the nitrogen atom of carbazole.

| Reagent | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-Chlorocarbazole | Acetonitrile | Potassium carbonate | Reflux (~80°C) | 24 hours | ~26% | Purification by silica gel chromatography; yields isomers |

Formation of Oxalate Salt

The final step involves conversion of the free base carbazole derivative into its oxalate salt by reaction with oxalic acid in an appropriate solvent, often followed by crystallization or precipitation to isolate the pure oxalate salt.

Alternative Synthetic Routes

Other synthetic pathways reported for related carbazole derivatives include:

- Preparation of carbazole derivatives via Grignard reagents and subsequent alkylation steps.

- Use of 1,2-dichloroethane and N-methylpiperazine analogs for alkylation, demonstrating the feasibility of nucleophilic substitution at the nitrogen atom.

- Synthesis of carbazole derivatives with different substituents for biological applications, indicating the versatility of the carbazole scaffold.

Summary Table of Preparation Steps

Analytical Characterization

The synthesized carbazole derivatives are typically characterized by:

- Fourier-transform infrared spectroscopy (FT-IR)

- Nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR)

- Mass spectrometry (MS)

- Melting point determination

These techniques confirm the substitution pattern, purity, and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.

Scientific Research Applications

Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituent effects are summarized below:

Analysis:

- Chlorine vs. Methoxy Substituents : The 3-chloro derivative exhibits stronger electron-withdrawing effects compared to the 3-methoxy analog (CID 39009), which may enhance electrochemical activity and protein binding . Methoxy groups, however, improve fluorescence quantum yield, making them superior for optical probes .

- Dimethylaminopropyl vs.

- N-Substitution: The 9-(3-dimethylaminopropyl) group in the target compound contrasts with 9-ethyl or 9-benzyl groups in analogs. N-alkylation generally increases lipophilicity, but the dimethylaminopropyl chain introduces a cationic character under physiological conditions, enhancing membrane permeability .

Physicochemical Properties

- Thermal Stability : The target compound’s oxalate salt form likely enhances stability compared to neutral 3-chloro-9H-carbazole (boiling point: 388.7°C; flash point: 220.9°C) .

- Solubility: The dimethylaminopropyl group improves aqueous solubility relative to non-polar N-alkylated analogs (e.g., 9-isopropyl or 9-phenyl derivatives) .

- Optical Properties: Chloro-substituted carbazoles exhibit redshifted absorption spectra compared to methoxy or amino derivatives, making them suitable for nonlinear optical (NLO) materials .

Biological Activity

Carbazole derivatives, including Carbazole, 3-chloro-9-(3-dimethylaminopropyl)-, oxalate , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a carbazole moiety with a chlorine atom at the third position and a dimethylamino propyl chain at the ninth position. The oxalate form indicates it is a salt or ester derived from oxalic acid. Its molecular formula is .

Biological Activities

Research has identified several biological activities associated with carbazole derivatives:

- Anticancer Activity : Various studies indicate that carbazole compounds exhibit significant anticancer properties. For instance, N-substituted carbazoles have shown effectiveness against multiple cancers, including lung adenocarcinoma and prostate carcinoma .

- Neuroprotective Effects : Some studies have reported that specific carbazole derivatives possess neuroprotective properties. For example, compounds have been shown to protect neuronal cells from glutamate-induced injury, potentially through antioxidative mechanisms .

- Antimicrobial Properties : Carbazole derivatives also display antimicrobial activity, making them potential candidates for developing new antibiotics .

- Other Pharmacological Effects : Additional activities include anti-inflammatory, analgesic, antidiabetic, and anticonvulsant effects .

The mechanisms through which carbazole derivatives exert their biological effects often involve interaction with specific biological targets:

- STAT3 Inhibition : Certain N-substituted carbazoles have been found to inhibit the activation of the STAT3 signaling pathway, which is crucial in cancer progression .

- Amyloid-beta Interaction : Some studies highlight the ability of specific carbazole derivatives to promote increases in soluble amyloid-beta peptides, which may have implications for Alzheimer's disease .

Case Studies

- Neuroprotective Activity :

- Anticancer Efficacy :

Comparative Activity Table

| Biological Activity | Compound Type | Observed Effect |

|---|---|---|

| Anticancer | N-substituted carbazoles | Inhibition of cell proliferation |

| Neuroprotective | Bulky N-substituted derivatives | Protection against glutamate toxicity |

| Antimicrobial | Carbazole derivatives | Inhibition of bacterial growth |

| Anti-inflammatory | Various carbazole structures | Reduction in inflammatory markers |

Q & A

Q. What are the optimal synthetic pathways for preparing carbazole derivatives with chloro and dimethylaminopropyl substituents?

Carbazole derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For 3-chloro-9-(3-dimethylaminopropyl)carbazole oxalate, key steps include:

- Alkylation : Reacting carbazole with 3-chloro-N,N-dimethylpropan-1-amine in solvents like dioxane or ethyl acetate under reflux (80–110°C) .

- Oxalate salt formation : Treating the free base with oxalic acid in ethanol to improve solubility and stability for pharmaceutical applications .

- Purification : Use column chromatography (silica gel, 10% methanol/chloroform) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this carbazole derivative?

Key methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 2.46–2.59 ppm for dimethylamino protons) .

- Mass spectrometry (MS) : Identifies molecular ions (e.g., [M+H]+ at m/z 283.18) and fragmentation patterns .

- High-performance liquid chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns .

- Collision cross-section (CCS) analysis : Predicts ion mobility (e.g., CCS = 166.6 Ų for [M+H]+) via computational models .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in electronic structure predictions for carbazole derivatives?

Discrepancies in HOMO/LUMO energies or bandgaps arise from parameter choices in density functional theory (DFT). Solutions include:

- Long-range corrected (LC) DFTB : Improves accuracy for π-conjugated systems (e.g., HOMO = -5.49 eV vs. experimental -5.40 eV) .

- Benchmarking : Validate against experimental UV-Vis spectra (e.g., absorption peak at 239 nm vs. observed 291 nm) .

- Hybrid functionals : Use B3LYP or PBE0 to balance computational cost and accuracy for large carbazole derivatives .

Q. What experimental strategies mitigate low yields in coupling reactions involving carbazole oxalates?

Low yields (<50%) in amide/ether coupling (e.g., with indole derivatives) are addressed by:

Q. How can contradictory bioactivity data for carbazole oxalates be reconciled in anticancer studies?

Discrepancies in IC₅₀ values (e.g., 1–10 µM variability) require:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .

- Oxalate quantification : Apply HPLC-DAD to confirm oxalate content, as impurities (<2%) skew bioactivity .

- Mechanistic studies : Compare binding affinity to targets (e.g., topoisomerase II) via SPR or fluorescence polarization .

Methodological Challenges and Solutions

Q. What protocols ensure reproducibility in synthesizing carbazole-oxalate salts?

Critical steps include:

- Stoichiometric control : 1:1 molar ratio of free base to oxalic acid to avoid hydrate formation .

- Crystallization conditions : Slow evaporation from ethanol/water (7:3 v/v) yields monoclinic crystals for XRD validation .

- Stability testing : Monitor decomposition at 40°C/75% RH over 28 days to confirm shelf life .

Q. How do substituent positions (3-chloro vs. 2-chloro) alter the photophysical properties of carbazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.